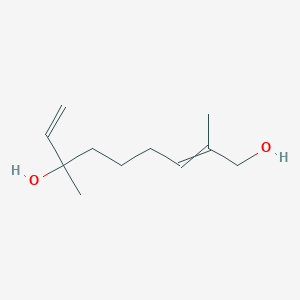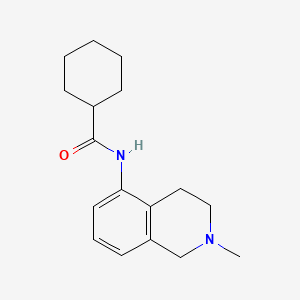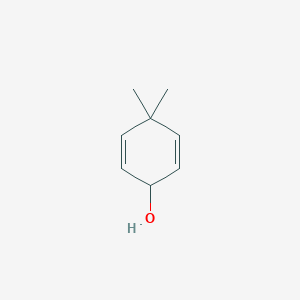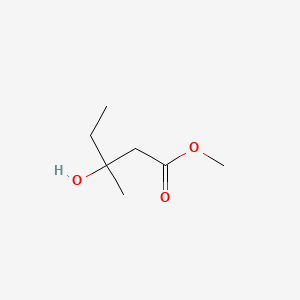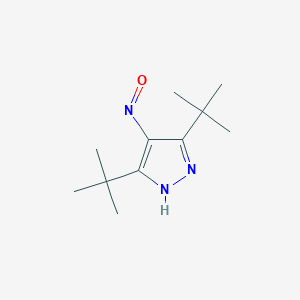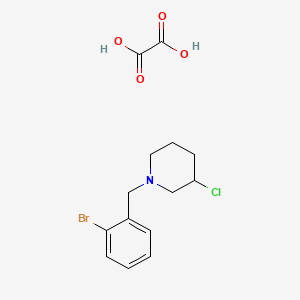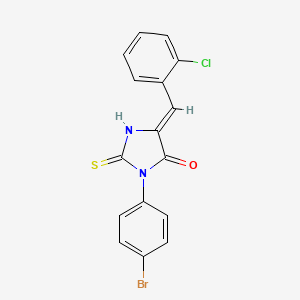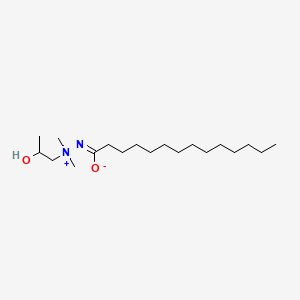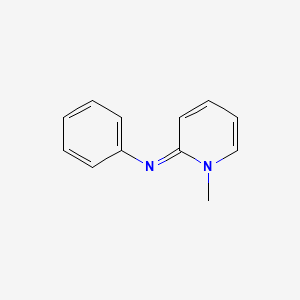
(2,2-Diethoxyethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a 2,2-diethoxyethyl group. The molecular formula for this compound is C10H20O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-diethoxyethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of an intermediate carbocation, which then reacts with 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxyethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-diethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
(2,2-Diethoxyethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution mechanisms, which are facilitated by specific enzymes and cofactors.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
2-Ethoxyethylcyclohexane: A similar compound with one ethoxy group instead of two.
2,2-Dimethoxyethylcyclohexane: A compound with two methoxy groups instead of ethoxy groups.
Uniqueness: (2,2-Diethoxyethyl)cyclohexane is unique due to the presence of the 2,2-diethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and industrial applications, where its unique structure can be leveraged to create specialized products.
Properties
CAS No. |
51007-65-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2,2-diethoxyethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-12(14-4-2)10-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
AJMNYOKQNDNXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


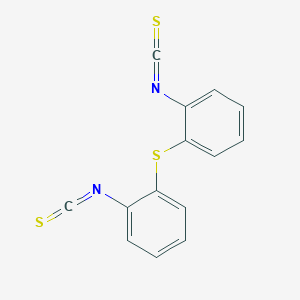

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

